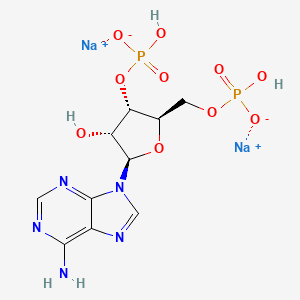
Baxdrostat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Baxdrostat is an investigational drug primarily being evaluated for the treatment of hypertension. It functions as an aldosterone synthase inhibitor, targeting the enzyme responsible for the synthesis of aldosterone, a hormone that regulates blood pressure .
Preparation Methods
The synthesis of Baxdrostat involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of the quinoline and isoquinoline intermediates, followed by their coupling to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Baxdrostat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within this compound.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
Baxdrostat has several scientific research applications, including:
Chemistry: Used as a model compound to study aldosterone synthase inhibition and its effects on aldosterone synthesis.
Biology: Investigated for its role in regulating blood pressure and its potential therapeutic effects in hypertension.
Medicine: Evaluated in clinical trials for the treatment of resistant hypertension, showing promising results in reducing systolic blood pressure
Industry: Potential applications in the development of new antihypertensive drugs and therapies
Mechanism of Action
Baxdrostat exerts its effects by selectively inhibiting aldosterone synthase, the enzyme responsible for the biosynthesis of aldosterone. This inhibition reduces the production of aldosterone, leading to a decrease in blood pressure. The molecular target of this compound is the aldosterone synthase enzyme, and the pathway involved is the renin-angiotensin-aldosterone system .
Comparison with Similar Compounds
Baxdrostat is compared with other aldosterone synthase inhibitors, such as Lorundrostat. Both compounds show similar efficacy in reducing blood pressure, but this compound has a higher selectivity ratio, making it a more targeted inhibitor. Other similar compounds include eplerenone and spironolactone, which also target the aldosterone pathway but with different mechanisms and selectivity profiles .
Properties
CAS No. |
1428652-17-8 |
|---|---|
Molecular Formula |
C22H25N3O2 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-[(8R)-4-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl]propanamide |
InChI |
InChI=1S/C22H25N3O2/c1-3-21(26)24-19-6-4-5-16-17(12-23-13-18(16)19)14-7-9-20-15(11-14)8-10-22(27)25(20)2/h7,9,11-13,19H,3-6,8,10H2,1-2H3,(H,24,26)/t19-/m1/s1 |
InChI Key |
VDEUDSRUMNAXJG-LJQANCHMSA-N |
Isomeric SMILES |
CCC(=O)N[C@@H]1CCCC2=C1C=NC=C2C3=CC4=C(C=C3)N(C(=O)CC4)C |
Canonical SMILES |
CCC(=O)NC1CCCC2=C1C=NC=C2C3=CC4=C(C=C3)N(C(=O)CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


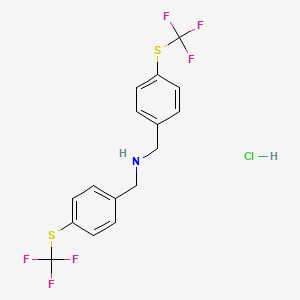
![[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]phenyl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B10829960.png)
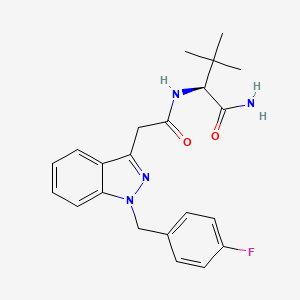
![(2-azaniumyl-2-carboxyethyl) [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B10829967.png)
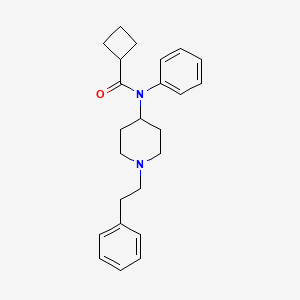

![1-[4-(trifluoromethylsulfanyl)phenyl]-N-[[4-(trifluoromethylsulfanyl)phenyl]methyl]methanamine](/img/structure/B10829981.png)
![[(2R)-2-[(4E,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(E)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10829990.png)

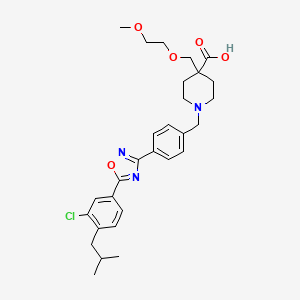

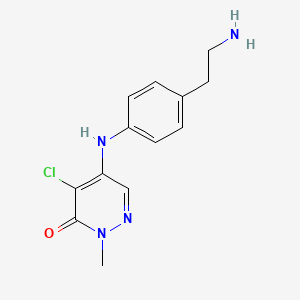
![2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]acetic acid](/img/structure/B10830037.png)
